molecular formula C8H13Cl2N3O2 B13605068 methyl(2R)-2-amino-3-(pyrimidin-4-yl)propanoatedihydrochloride

methyl(2R)-2-amino-3-(pyrimidin-4-yl)propanoatedihydrochloride

Cat. No.: B13605068
M. Wt: 254.11 g/mol
InChI Key: VPQJASUVYQWOMY-XCUBXKJBSA-N
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Description

Methyl(2R)-2-amino-3-(pyrimidin-4-yl)propanoate dihydrochloride is a chiral amino acid ester derivative featuring a pyrimidin-4-yl substituent at the β-position of the alanine backbone. Its (2R)-stereochemistry and pyrimidine moiety suggest utility as an intermediate in drug development, particularly for targeting enzymes or receptors that interact with nitrogen-rich heterocycles.

Properties

Molecular Formula

C8H13Cl2N3O2

Molecular Weight

254.11 g/mol

IUPAC Name

methyl (2R)-2-amino-3-pyrimidin-4-ylpropanoate;dihydrochloride

InChI

InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7(9)4-6-2-3-10-5-11-6;;/h2-3,5,7H,4,9H2,1H3;2*1H/t7-;;/m1../s1

InChI Key

VPQJASUVYQWOMY-XCUBXKJBSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=NC=NC=C1)N.Cl.Cl

Canonical SMILES

COC(=O)C(CC1=NC=NC=C1)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (NAS) at positions activated by the nitrogen atoms. For example:

  • Halogenation : Chlorination or bromination at the pyrimidine C5 position occurs under mild electrophilic conditions (e.g., NCS/FeCl3\text{NCS}/\text{FeCl}_3) .

  • Amination : Primary amines react at the C2 or C4 positions in the presence of Pd catalysts (e.g., Buchwald–Hartwig coupling) .

Table 1: Example NAS Reactions

Reaction TypeReagents/ConditionsProductYieldSource
AminationPd(OAc)2_2, Xantphos, K3_3PO4_4, 100°CPyrimidine-2-amine derivative59%
ChlorinationNCS, FeCl3_3, DCM, RT5-Chloropyrimidine analog88%

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid, which can be further derivatized:

  • Acid-Catalyzed Hydrolysis : HCl (aq)\text{HCl (aq)}, reflux, converts the ester to 2-amino-3-(pyrimidin-4-yl)propanoic acid.

  • Amide Formation : Reacting the acid with amines (e.g., EDC/HOBt) produces peptide-like derivatives .

Amino Group Reactivity

The α-amino group participates in:

  • Acylation : Acetic anhydride or acyl chlorides form stable amides (e.g., Ac2O\text{Ac}_2\text{O}, 60°C) .

  • Schiff Base Formation : Reaction with aldehydes (e.g., form

Scientific Research Applications

Methyl(2R)-2-amino-3-(pyrimidin-4-yl)propanoatedihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl(2R)-2-amino-3-(pyrimidin-4-yl)propanoatedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in cell proliferation and apoptosis. The compound’s pyrimidine ring structure allows it to bind to active sites of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Core Structural Differences

The compound is compared below with structurally related derivatives from the provided evidence (Tables 1–2):

Table 1: Structural Comparison of Methyl 2-Amino-3-Arylpropanoate Derivatives

Compound Name Substituent (Aryl Group) Stereochemistry Functional Group Salt Form
Methyl(2R)-2-amino-3-(pyrimidin-4-yl)propanoate dihydrochloride Pyrimidin-4-yl 2R Ester Dihydrochloride
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate 4-Nitrophenyl S Ester Free base
(2R)-2-amino-3-(4-clorofenil)propil(aminocarbonil) metilcarbamato 4-Chlorophenyl 2R Carbamate Not specified

Key Observations:

  • Pyrimidine vs. Phenyl Substituents: The pyrimidin-4-yl group in the target compound introduces a nitrogen-rich heterocycle, enabling hydrogen bonding and π-stacking interactions distinct from electron-withdrawing substituents (e.g., nitro, chloro) in phenyl analogs .
  • Stereochemistry: The (2R)-configuration contrasts with the (S)-enantiomer in ’s nitro-phenyl analog, which may lead to divergent biological activities due to enantioselective target binding .
  • Functional Groups: The ester group in the target compound differs from carbamates in , which are often used as prodrugs for enhanced metabolic stability .

Physicochemical Properties

  • Solubility: The dihydrochloride salt form significantly improves water solubility compared to free-base esters (e.g., (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate) .
  • Stability: Pyrimidine’s aromaticity may confer greater stability under acidic conditions compared to nitro-phenyl analogs, which require reduction steps (e.g., sodium borohydride in isopropyl alcohol) to avoid nitro-group degradation .

Biological Activity

Methyl(2R)-2-amino-3-(pyrimidin-4-yl)propanoate dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight306.19 g/mol
Molecular FormulaC12H17Cl2N3O2
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Topological Polar Surface Area81 Ų
Complexity285

These properties suggest a moderate level of complexity, which may influence its biological interactions.

Methyl(2R)-2-amino-3-(pyrimidin-4-yl)propanoate dihydrochloride exhibits activity through various mechanisms, primarily involving the modulation of signaling pathways associated with cell proliferation and apoptosis. Preliminary studies indicate that it may act as an inhibitor of specific kinases involved in oncogenic signaling pathways, such as JAK1 and JAK2, which are critical in cytokine signaling and immune responses .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit the growth of cancer cell lines. For instance, a high-throughput screening identified compounds that effectively reduced the viability of PhIP-resistant cancer cells, suggesting that methyl(2R)-2-amino-3-(pyrimidin-4-yl)propanoate dihydrochloride could be beneficial in treating gastrointestinal tumors linked to dietary carcinogens .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on human promyelocytic leukemia (HL-60) cells. Results indicated a dose-dependent reduction in cell viability, comparable to established chemotherapeutics like cisplatin .
  • Apoptotic Induction : Another research focused on the apoptotic pathways activated by this compound. It was found to induce apoptosis in resistant cancer cell lines through caspase activation and mitochondrial pathway modulation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of methyl(2R)-2-amino-3-(pyrimidin-4-yl)propanoate dihydrochloride with high enantiomeric purity?

  • Methodological Answer : Chiral synthesis approaches, such as enantioselective catalysis or the use of chiral auxiliaries, are critical. For example, esterification of the (2R)-configured amino acid precursor under anhydrous conditions with HCl can yield the dihydrochloride salt. Reaction monitoring via chiral HPLC ensures enantiomeric purity >99% . Optimization of protecting groups (e.g., tert-butoxycarbonyl, BOC) for the amino group during synthesis prevents racemization .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of methyl(2R)-2-amino-3-(pyrimidin-4-yl)propanoate dihydrochloride?

  • Methodological Answer : A combination of techniques is required:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the stereochemistry of the (2R)-configuration and pyrimidinyl substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with a chiral column to assess enantiomeric purity and detect impurities .

Advanced Research Questions

Q. How do variations in reaction conditions (solvent polarity, temperature, catalyst loading) influence the yield and stereochemical fidelity of the synthesis?

  • Methodological Answer : A Design of Experiments (DOE) approach is recommended. For instance, polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates but risk racemization at elevated temperatures (>40°C). Catalytic asymmetric hydrogenation using Rh or Ru complexes can improve stereoselectivity, but catalyst loading must be optimized to balance cost and efficiency . Statistical tools like ANOVA can identify significant factors affecting yield and enantiomeric excess (ee) .

Q. What strategies stabilize methyl(2R)-2-amino-3-(pyrimidin-4-yl)propanoate dihydrochloride under varying pH and temperature conditions during storage and biological assays?

  • Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) reveal degradation pathways:

  • pH Sensitivity : The compound is stable in acidic buffers (pH 3–5) but undergoes hydrolysis at neutral or alkaline pH. Lyophilization or storage in HCl-saturated desiccants is advised .
  • Temperature Control : Long-term storage at -20°C in amber vials minimizes photodegradation and thermal decomposition .

Q. How can researchers evaluate the bioactivity of methyl(2R)-2-amino-3-(pyrimidin-4-yl)propanoate dihydrochloride in cellular or enzymatic systems?

  • Methodological Answer :

  • In Vitro Assays : Competitive binding assays (e.g., fluorescence polarization) to study interactions with pyrimidine-binding proteins.
  • Enzyme Inhibition : Kinetic studies using purified enzymes (e.g., dihydrofolate reductase) to determine IC50_{50} values .
  • Cell-Based Assays : Dose-response experiments in cancer cell lines to assess cytotoxicity and mechanism of action via RNA-seq or proteomics .

Q. How should discrepancies in reported biological activity data across studies be addressed?

  • Methodological Answer : Contradictions often arise from:

  • Purity Differences : Impurities >2% can skew bioactivity results. Cross-validate purity via orthogonal methods (e.g., LC-MS and elemental analysis) .
  • Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls. Meta-analysis of published data with attention to stereochemical reporting (e.g., (2R) vs. (2S) configurations) is critical .

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